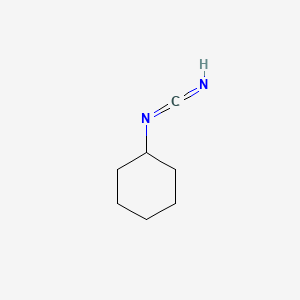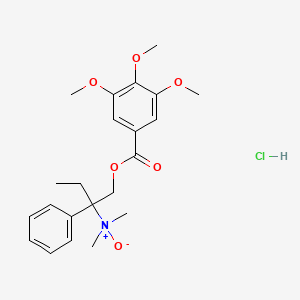
Trimebutine N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimebutine N-Oxide Hydrochloride is a derivative of trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal and colonic motility, providing relief from abdominal pain and discomfort .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimebutine N-Oxide Hydrochloride typically involves the oxidation of trimebutine to form the N-oxide derivative. This process can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimebutine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from trimebutine.
Reduction: Potential reduction back to trimebutine under specific conditions.
Substitution: Possible substitution reactions involving the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Trimebutine N-Oxide.
Reduction: Trimebutine.
Substitution: Substituted trimebutine derivatives.
Scientific Research Applications
Trimebutine N-Oxide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on gastrointestinal motility and potential therapeutic applications.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Trimebutine N-Oxide Hydrochloride exerts its effects by modulating the activity of smooth muscle cells in the gastrointestinal tract. It inhibits the influx of extracellular calcium ions and the release of calcium from intracellular stores, leading to decreased peristalsis and relief from spasms . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
Comparison with Similar Compounds
Trimebutine: The parent compound, used for similar therapeutic purposes.
Nortrimebutine: A metabolite of trimebutine with similar pharmacological activity.
Comparison: Trimebutine N-Oxide Hydrochloride is unique due to its N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to trimebutine and its metabolites. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C22H30ClNO6 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C22H29NO6.ClH/c1-7-22(23(2,3)25,17-11-9-8-10-12-17)15-29-21(24)16-13-18(26-4)20(28-6)19(14-16)27-5;/h8-14H,7,15H2,1-6H3;1H |
InChI Key |
SVBQHUVYWNVIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[N+](C)(C)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


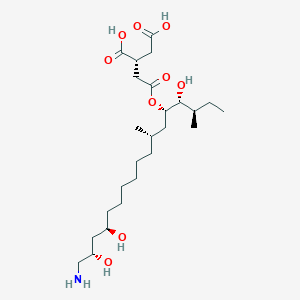
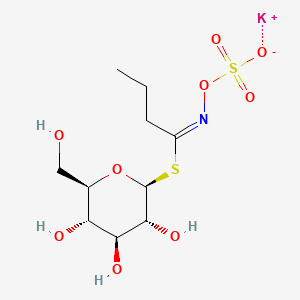
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
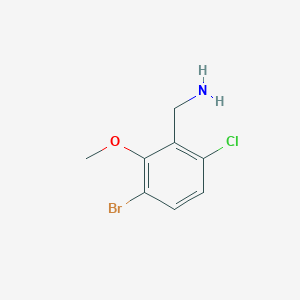
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
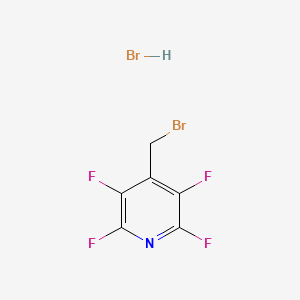
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

